molecular formula C10H14ClF2N5 B12217766 1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12217766
M. Wt: 277.70 g/mol
InChI Key: HXIHDGDEOAKRFI-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride is a chemical compound with the molecular formula C4H6ClF2N3. It is known for its unique structure, which includes a difluoromethyl group and a pyrazole ring.

Preparation Methods

The synthesis of 1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves several steps. One common method is the difluoromethylation of heterocycles via a radical process. This process is significant due to its applicability in functionalizing diverse fluorine-containing heterocycles . The preparation typically involves the following steps:

Chemical Reactions Analysis

1-(Difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, esterification reagents, and methylating agents. The major products formed from these reactions are difluoromethyl-substituted derivatives, esters, and methylated compounds .

Scientific Research Applications

1-(Difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group and pyrazole ring play crucial roles in its activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C10H14ClF2N5

Molecular Weight

277.70 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H13F2N5.ClH/c1-2-16-5-3-8(14-16)7-13-9-4-6-17(15-9)10(11)12;/h3-6,10H,2,7H2,1H3,(H,13,15);1H

InChI Key

HXIHDGDEOAKRFI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=NN(C=C2)C(F)F.Cl

Origin of Product

United States

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